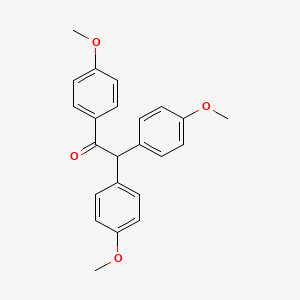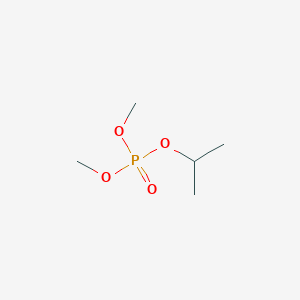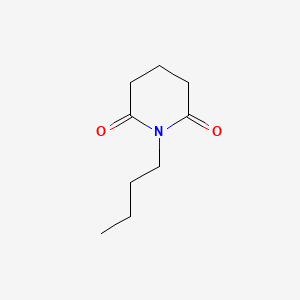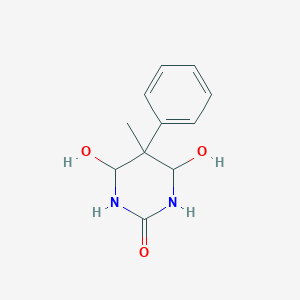![molecular formula C14H23NO5 B14601291 Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate CAS No. 60807-02-5](/img/structure/B14601291.png)
Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of oxazoloazepines, which are characterized by a fused ring system containing both oxygen and nitrogen atoms. The presence of multiple functional groups, including a hydroxy group, a keto group, and an ester group, makes this compound an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate typically involves multi-step organic reactions. The starting materials often include readily available precursors such as amino alcohols and carboxylic acids. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the oxazoloazepine ring system through cyclization reactions.
Functional Group Transformations: Introduction of the hydroxy, keto, and ester groups through various functional group transformations.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.
化学反応の分析
Types of Reactions
Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can yield a diol.
科学的研究の応用
Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
DNA Interaction: Interacting with DNA to modulate gene expression.
類似化合物との比較
Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate can be compared with other similar compounds, such as:
Oxazolidinones: Known for their antibacterial properties.
Azepines: Studied for their potential therapeutic applications.
Lactones: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its fused ring system and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and applications.
特性
CAS番号 |
60807-02-5 |
|---|---|
分子式 |
C14H23NO5 |
分子量 |
285.34 g/mol |
IUPAC名 |
ethyl 9a-hydroxy-3-oxo-2-propan-2-yl-6,7,8,9-tetrahydro-5H-[1,3]oxazolo[3,2-a]azepine-2-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-4-19-12(17)14(10(2)3)11(16)15-9-7-5-6-8-13(15,18)20-14/h10,18H,4-9H2,1-3H3 |
InChIキー |
ZGNXRLSQNGSIJW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(C(=O)N2CCCCCC2(O1)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)


![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)

![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)




